4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946369-77-3
VCID: VC7582711
InChI: InChI=1S/C21H20N2O3S2/c1-15-6-10-18(11-7-15)28(25,26)22-17-9-8-16-4-2-12-23(19(16)14-17)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Molecular Formula: C21H20N2O3S2
Molecular Weight: 412.52

4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

CAS No.: 946369-77-3

Cat. No.: VC7582711

Molecular Formula: C21H20N2O3S2

Molecular Weight: 412.52

* For research use only. Not for human or veterinary use.

4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide - 946369-77-3

Specification

CAS No. 946369-77-3
Molecular Formula C21H20N2O3S2
Molecular Weight 412.52
IUPAC Name 4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Standard InChI InChI=1S/C21H20N2O3S2/c1-15-6-10-18(11-7-15)28(25,26)22-17-9-8-16-4-2-12-23(19(16)14-17)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3
Standard InChI Key YTQBIGVDIQZARH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2

Introduction

Synthesis Methods

The synthesis of such compounds typically involves multiple steps, including the formation of the tetrahydroquinoline framework and the introduction of the thiophene-2-carbonyl and sulfonamide groups. Common techniques include condensation reactions, acylation, and sulfonamide formation.

  • Step 1: Formation of the Tetrahydroquinoline Framework

    • This involves the reaction of aniline with a suitable aldehyde or ketone under reducing conditions.

  • Step 2: Introduction of the Thiophene-2-Carbonyl Group

    • This can be achieved through acylation reactions using thiophene-2-carbonyl chloride.

  • Step 3: Formation of the Benzene Sulfonamide Group

    • This typically involves the reaction with chlorosulfonic acid followed by ammonia or an amine.

Potential Biological Activities

Compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity: Sulfonamides are known for their antimicrobial properties, acting as competitive inhibitors of folic acid synthesis in bacteria .

  • Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents by inhibiting carbonic anhydrases or other enzymes critical for tumor growth .

  • Other Activities: Potential anti-inflammatory, antiviral, or anticonvulsant effects, depending on the specific structural modifications.

Research Findings and Applications

While specific research findings on 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide are not available, similar compounds have been studied extensively for their pharmacological potential. For instance, sulfonamide derivatives have been explored for their anticancer properties, showing promising results in inhibiting tumor cell growth .

Compound TypeBiological ActivityExample Compounds
SulfonamidesAntimicrobial, AnticancerN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Thiophene DerivativesAnticonvulsant, AntimicrobialThiazole-bearing molecules
Tetrahydroquinoline DerivativesAntimicrobial, AnticancerVarious derivatives with modified functional groups

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